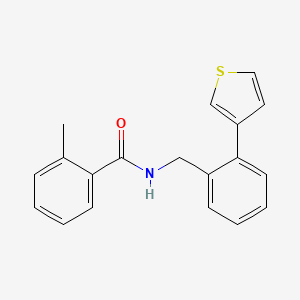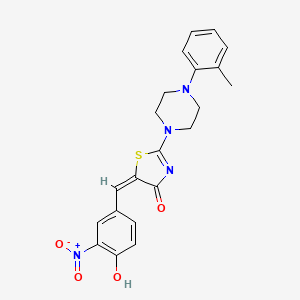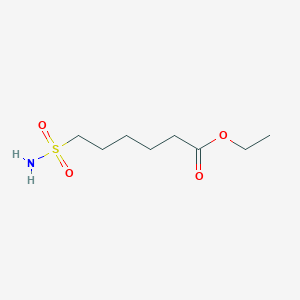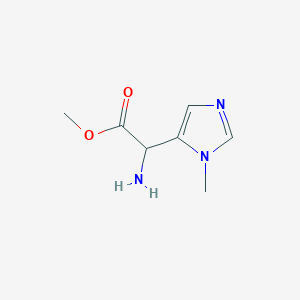![molecular formula C18H18Cl2N2O5S B2831739 2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 89565-61-7](/img/structure/B2831739.png)
2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and is a chlorophenoxy compound .
Synthesis Analysis
While the specific synthesis process for the compound you mentioned is not available, 2,4-D and its derivatives are often synthesized through processes such as chlorination and etherification .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For 2,4-D, it is known to have a molecular formula of C8H6Cl2O3 .科学的研究の応用
Selective σ1 Receptor Ligand with Antinociceptive Effect
One of the primary applications of this class of compounds, as demonstrated by the discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, is its high affinity for the σ1 receptor and its selectivity over the σ2 receptor. This compound showed potential in treating inflammatory pain due to its antinociceptive effects observed in in vivo experiments (Navarrete-Vázquez et al., 2016).
Antimicrobial Activity
Another significant area of application for these compounds is their antimicrobial properties. Several studies have synthesized novel analogs demonstrating superior in vitro antimicrobial activity compared to standard drugs. For instance, novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides showed promising results against a variety of fungal and bacterial strains (Jayadevappa et al., 2012). Similarly, derivatives like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for their antimicrobial and hemolytic activity, showing active potential against selected microbial species (Gul et al., 2017).
Corrosion Inhibition
In the field of industrial applications, compounds like N-[morpholin-4-yl(phenyl)methyl]acetamide have been studied for their corrosion inhibiting effects on mild steel in hydrochloric acid medium. The studies have demonstrated more than 90% inhibition efficiency, suggesting the compound's potential use in protecting metal surfaces from corrosion (Nasser & Sathiq, 2016).
作用機序
Safety and Hazards
将来の方向性
The future directions in the field of herbicides seem to be focusing on developing safer and more effective compounds. There is also a growing interest in the development of bioherbicides, which are based on microorganisms and can provide an environmentally friendly alternative to chemical herbicides .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5S/c19-13-1-6-17(16(20)11-13)27-12-18(23)21-14-2-4-15(5-3-14)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSSZZEQHDYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2831658.png)
![(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2831659.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2831661.png)




![1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2831671.png)



![2-{1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2831677.png)

